![molecular formula C3H9N3OS B12845643 N-(2-Mercaptoethyl)hydrazinecarboxamide](/img/structure/B12845643.png)
N-(2-Mercaptoethyl)hydrazinecarboxamide
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Overview
Description
N-(2-Mercaptoethyl)hydrazinecarboxamide is a chemical compound with the molecular formula C3H10N3OS It is characterized by the presence of a mercaptoethyl group attached to a hydrazinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Mercaptoethyl)hydrazinecarboxamide typically involves the reaction of hydrazinecarboxamide with 2-mercaptoethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
Hydrazinecarboxamide+2-Mercaptoethanol→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Mercaptoethyl)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Disulfides are formed.
Reduction: Thiols are produced.
Substitution: Various substituted hydrazinecarboxamides are formed.
Scientific Research Applications
N-(2-Mercaptoethyl)hydrazinecarboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use as an antioxidant.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Mercaptoethyl)hydrazinecarboxamide involves its interaction with molecular targets such as enzymes and proteins. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Mercaptoethyl)acetamide
- N-(2-Mercaptoethyl)octadecanamide
- Hydrazinecarboxamide derivatives
Uniqueness
N-(2-Mercaptoethyl)hydrazinecarboxamide is unique due to its specific combination of a mercaptoethyl group and a hydrazinecarboxamide moiety. This structure imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.
Properties
Molecular Formula |
C3H9N3OS |
---|---|
Molecular Weight |
135.19 g/mol |
IUPAC Name |
1-amino-3-(2-sulfanylethyl)urea |
InChI |
InChI=1S/C3H9N3OS/c4-6-3(7)5-1-2-8/h8H,1-2,4H2,(H2,5,6,7) |
InChI Key |
KJDRKOFUEORQHS-UHFFFAOYSA-N |
Canonical SMILES |
C(CS)NC(=O)NN |
Origin of Product |
United States |
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